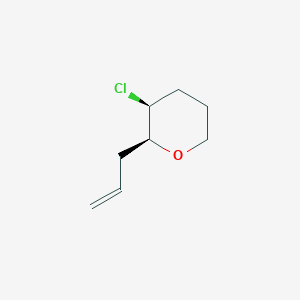
(2S,3S)-3-Chloro-2-(prop-2-en-1-yl)oxane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2S,3S)-3-Chloro-2-(prop-2-en-1-yl)oxane is an organic compound characterized by its unique structure, which includes a chloro substituent and an oxane ring. This compound is of interest in various fields of chemistry due to its potential reactivity and applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (2S,3S)-3-Chloro-2-(prop-2-en-1-yl)oxane typically involves the reaction of a suitable precursor with a chlorinating agent under controlled conditions. One common method includes the use of allyl alcohol and a chlorinating agent such as thionyl chloride or phosphorus trichloride. The reaction is carried out in an inert solvent like dichloromethane at low temperatures to ensure selectivity and yield.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to maintain consistent reaction conditions and improve efficiency. The use of catalysts and optimized reaction parameters can further enhance the yield and purity of the compound.
Análisis De Reacciones Químicas
Types of Reactions
(2S,3S)-3-Chloro-2-(prop-2-en-1-yl)oxane undergoes various types of chemical reactions, including:
Substitution Reactions: The chloro group can be substituted with other nucleophiles such as amines or thiols.
Oxidation Reactions: The allyl group can be oxidized to form epoxides or other oxygenated derivatives.
Reduction Reactions: The compound can be reduced to remove the chloro group or to hydrogenate the allyl group.
Common Reagents and Conditions
Substitution: Nucleophiles like sodium azide or potassium thiocyanate in polar aprotic solvents.
Oxidation: Oxidizing agents such as m-chloroperbenzoic acid (mCPBA) or potassium permanganate.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas with a palladium catalyst.
Major Products
Substitution: Formation of azido or thiocyanato derivatives.
Oxidation: Formation of epoxides or alcohols.
Reduction: Formation of dechlorinated or hydrogenated products.
Aplicaciones Científicas De Investigación
(2S,3S)-3-Chloro-2-(prop-2-en-1-yl)oxane has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a pharmacophore.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of (2S,3S)-3-Chloro-2-(prop-2-en-1-yl)oxane involves its interaction with specific molecular targets, such as enzymes or receptors. The chloro group can participate in nucleophilic substitution reactions, while the allyl group can undergo oxidation or reduction, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
(2S,3S)-3-Bromo-2-(prop-2-en-1-yl)oxane: Similar structure but with a bromo substituent.
(2S,3S)-3-Iodo-2-(prop-2-en-1-yl)oxane: Similar structure but with an iodo substituent.
(2S,3S)-3-Fluoro-2-(prop-2-en-1-yl)oxane: Similar structure but with a fluoro substituent.
Uniqueness
(2S,3S)-3-Chloro-2-(prop-2-en-1-yl)oxane is unique due to its specific reactivity profile, which is influenced by the chloro substituent. This makes it particularly useful in certain synthetic applications where selective reactions are required.
Propiedades
Número CAS |
90162-76-8 |
|---|---|
Fórmula molecular |
C8H13ClO |
Peso molecular |
160.64 g/mol |
Nombre IUPAC |
(2S,3S)-3-chloro-2-prop-2-enyloxane |
InChI |
InChI=1S/C8H13ClO/c1-2-4-8-7(9)5-3-6-10-8/h2,7-8H,1,3-6H2/t7-,8-/m0/s1 |
Clave InChI |
PGBDYDQOLXWEQC-YUMQZZPRSA-N |
SMILES isomérico |
C=CC[C@H]1[C@H](CCCO1)Cl |
SMILES canónico |
C=CCC1C(CCCO1)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



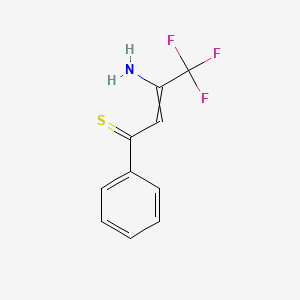

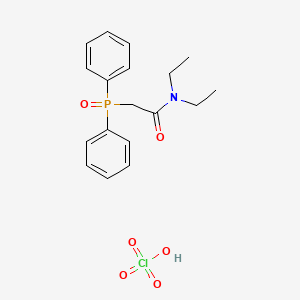
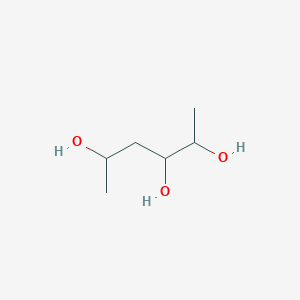
![2-Methyl-N-[1-(phenylsulfanyl)-3-(trimethylsilyl)prop-2-yn-1-yl]aniline](/img/structure/B14353548.png)
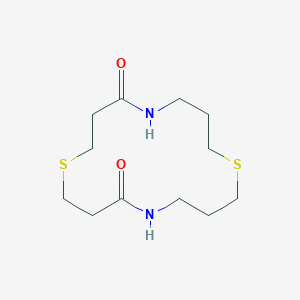
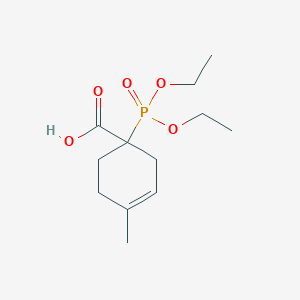

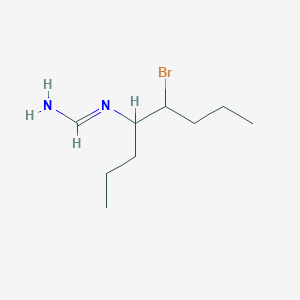

![5,5'-[(E)-Diazenediyl]di(oxan-2-one)](/img/structure/B14353583.png)
![N-ethyl-1-(oxan-2-yl)pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B14353587.png)
![4-Acetamidophenyl 2-[(2-phenylethyl)amino]benzoate](/img/structure/B14353603.png)
